3-[7-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol
Description
The compound 3-[7-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol is a triazolo-pyrimidine derivative featuring a dihydro core structure. Its molecular formula is inferred as C₂₁H₂₀ClN₄O₂, with a molecular mass of approximately 395.45 g/mol. Key structural attributes include:
- 4-Methoxyphenyl (4-MeOPh) at position 5: Provides electron-donating methoxy groups, enhancing solubility and π-π stacking.
- Propan-1-ol at position 2: Increases hydrophilicity compared to non-polar substituents.
Properties
IUPAC Name |
3-[7-(4-chlorophenyl)-5-(4-methoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O2/c1-28-17-10-6-14(7-11-17)18-13-19(15-4-8-16(22)9-5-15)26-21(23-18)24-20(25-26)3-2-12-27/h4-11,13,19,27H,2-3,12H2,1H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBMRTBXTCKZQHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(N3C(=NC(=N3)CCCO)N2)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[7-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyrimidine ring.
Substitution Reactions: The chlorophenyl and methoxyphenyl groups are introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[7-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to modify the triazolopyrimidine core or the substituent groups.
Substitution: The chlorophenyl and methoxyphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted triazolopyrimidines.
Scientific Research Applications
3-[7-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[7-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Variations
Target Compound vs. 3-[7-(2-Chlorophenyl)-5-(2-Thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol
- Structural Differences :
- Substituent positions: 4-ClPh (para) vs. 2-ClPh (ortho) in the chlorophenyl group.
- Aromatic groups: 4-MeOPh (methoxy) vs. 2-thienyl (sulfur-containing heterocycle).
- Molecular Properties :
- Implications: The para-substituted chlorophenyl in the target compound may enhance steric accessibility for binding interactions compared to ortho-substituted analogs.
Target Compound vs. 7-Amino-2-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one
- Structural Differences: Core modification: Dihydrotriazolo-pyrimidine (target) vs. pyrimidin-5-one ( compound). Functional groups: Propanol (target) vs. amino and ketone groups ().
- Molecular Properties :
- Molecular formula: C₂₁H₂₀ClN₄O₂ vs. C₁₁H₈ClN₅O .
- Molecular mass: ~395.45 g/mol vs. 261.67 g/mol.
- Implications: The amino group in ’s compound may facilitate hydrogen bonding, while the propanol in the target enhances hydrophilicity .
Data Table: Key Structural and Molecular Comparisons
Research Findings and Trends
- Substituent Position Effects :
- Functional Group Impact: Methoxy groups (4-MeOPh) enhance solubility and metabolic stability compared to non-polar substituents . Thienyl groups () may modulate electron density and redox properties .
Biological Activity
The compound 3-[7-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol belongs to a class of triazolopyrimidine derivatives known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a triazolopyrimidine core with specific substituents that enhance its pharmacological properties. The molecular formula is with a molecular weight of approximately 409.9 g/mol. The structural features include:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C21H22ClN5O2 |
| Molecular Weight | 409.9 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It is believed to modulate enzyme activities and receptor functions, which can lead to alterations in cellular signaling pathways. The specific mechanisms include:
- Inhibition of Cancer Cell Proliferation : The compound has shown potential in inhibiting the proliferation of various cancer cell lines.
- Induction of Apoptosis : Mechanistic studies indicate that treatment with this compound can lead to increased apoptosis in cancer cells, particularly through caspase activation and cell cycle arrest.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazolopyrimidine derivatives, including the compound . Notably:
- A study evaluated similar compounds against multiple cancer cell lines and found significant growth inhibition with IC50 values ranging from 0.7 to 39 µM across different cancer types .
- The compound showed selectivity towards leukemia cells and demonstrated comparable activity to established drugs like Duvelisib .
Table: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HL60 (Leukemia) | 0.0034 | Apoptosis induction |
| A549 (Lung Cancer) | 1.02 | Cell cycle arrest at G2/M phase |
| HeLa (Cervical Cancer) | 0.75 | Disruption of microtubule networks |
Case Studies
Several case studies have documented the efficacy of triazolopyrimidine derivatives:
- Study on Compound Derivatives : A derivative similar to the compound exhibited strong anticancer activity against melanoma and lung cancer cell lines with IC50 values as low as 3 µM .
- Mechanistic Insights : Another study revealed that compounds with similar structures caused significant increases in early and late apoptosis markers in treated leukemia cells .
- Broad Spectrum Activity : A comprehensive evaluation indicated that triazolopyrimidine compounds possess broad-spectrum activity against various cancers, including solid tumors and hematological malignancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
